4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine is a compound with significant implications in pharmaceutical chemistry, particularly as an impurity in the production of certain drugs. Its molecular formula is and it has a molecular weight of 260.72 g/mol. This compound is categorized under pharmaceutical impurities and is notably associated with the drug pacritinib, which is used in the treatment of certain types of cancer .
The synthesis of 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine typically involves several key steps:
In industrial settings, similar synthetic routes are followed but optimized for scale. This includes using continuous flow reactors and more efficient catalysts to enhance yield and reduce costs. Solvent recycling and waste minimization strategies are also integral to the process.
The molecular structure of 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine features a pyrimidine ring substituted with an allyloxy methylphenyl group and a chlorine atom at the 2-position.
CC(=C)C1=CC=C(C=C1)C(COCC)=N=C(N)C(Cl)=N
.
The chemical reactivity of 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine can be attributed to its functional groups:
The reactions involving this compound can yield various products including biaryl compounds through cross-coupling mechanisms and substituted phenyl compounds via nucleophilic substitutions.
The mechanism of action for 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine primarily involves its role in chemical transformations facilitated by its functional groups:
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine has scientific applications primarily within medicinal chemistry:
This compound exemplifies how specific structural features can dictate both synthetic pathways and biological interactions, making it a valuable subject for further research within chemical and pharmaceutical sciences.
Traditional retrosynthesis for pyrimidine derivatives relies on reaction templates, which limit innovation due to database constraints. The emergence of template-free AI models like UAlign overcomes this by combining graph neural networks (GNNs) with Transformers to exploit molecular graph topology. UAlign employs unsupervised SMILES alignment to map unchanged substructures between products and reactants, significantly enhancing prediction efficiency [1] [2].
Table 1: AI Retrosynthetic Tools for Pyrimidine Derivatives
Model | Architecture | Key Feature | Accuracy (Top-10) |
---|---|---|---|
UAlign | GNN-Transformer hybrid | Unsupervised SMILES alignment | 52.3% |
RetroPrime | Dual-Transformer | Supervised alignment | 47.0% |
Graph2SMILES | GNN-Seq2Seq | Permutation invariance | 45.9% |
The pyrimidine core is typically constructed via Suzuki-Miyaura coupling between halogenated pyrimidines and boronic acids. For this compound, two routes dominate:
The allyloxymethyl side chain is installed via Williamson ether synthesis:
Protecting groups (PGs) prevent undesired reactions during synthesis. Key considerations:
Table 2: Protecting Group Efficiency for Hydroxymethylphenyl Intermediates
PG | Protection Conditions | Deprotection Conditions | Yield | Drawbacks |
---|---|---|---|---|
Acetyl | Ac₂O, Pyridine, 20°C, 1h | 0.5M NaOH, 25°C, 0.5h | 95% | None significant |
TBDMS | TBDMS-Cl, Imidazole, DMF, 24h | TBAF, THF, 0°C, 2h | 87% | Ring decomposition risk |
Benzyl | BnBr, K₂CO₃, acetone, 60°C | H₂, Pd/C, 6h | 90% | Hydrogenation side reactions |
Solution-Phase Synthesis remains dominant:
Solid-Phase Synthesis (e.g., Wang resin-linked pyrimidine):- Procedure:1. Resin-bound 2-aminopyrimidine → Chlorination with POCl₃.2. Suzuki coupling with resin-bound arylboronic acid.3. Cleavage via TFA.- Efficiency: 60% overall yield (lower than solution-phase’s 75%) due to incomplete resin reactions.- Best For: Parallel synthesis of analogs but unsuitable for large-scale target compound production [5].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 75–80% | 55–60% |
Scalability | Multi-gram to kilogram | Milligram scale |
Purification | Column chromatography | Simple filtration |
Flexibility | High | Limited by linker |
Typical Use Case | Industrial production | Library synthesis |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0